

Technical Guide: Solubility Profiling of Methyl 2-chloro-6-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 2-chloro-6-hydroxybenzoate

CAS No.: 176750-70-2

Cat. No.: B2897460

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Executive Summary & Chemical Identity

Methyl 2-chloro-6-hydroxybenzoate (CAS: 176750-70-2) is a functionalized salicylate derivative characterized by an intramolecular hydrogen bond that significantly influences its solubility profile. Unlike its para-isomers, the ortho-placement of the hydroxyl and ester groups creates a "closed" molecular conformation, reducing its polarity and enhancing solubility in non-polar organic solvents while severely limiting aqueous solubility.

Property	Data
IUPAC Name	Methyl 2-chloro-6-hydroxybenzoate
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
Physical State	White to off-white crystalline solid
Melting Point	103–105 °C (Estimated based on analogs)
Key Structural Feature	Intramolecular H-bond (OH...O=C) reduces effective polarity.

Theoretical Solubility Framework

Understanding the dissolution mechanism is prerequisite to solvent selection. The solubility of **Methyl 2-chloro-6-hydroxybenzoate** is governed by the competition between its internal hydrogen bonding and solute-solvent interactions.

Structural Determinants

- **Intramolecular Hydrogen Bonding:** The hydroxyl group at position 6 forms a strong hydrogen bond with the carbonyl oxygen of the ester at position 1. This "shielding" effect reduces the molecule's ability to act as a hydrogen bond donor to solvents, making it more lipophilic than Methyl 4-hydroxybenzoate.
- **Chlorine Substituent:** The chlorine atom at position 2 adds lipophilicity and increases molecular volume, slightly reducing solubility in highly polar solvents compared to unsubstituted methyl salicylate.

Predicted Solubility Ranking

Based on structural analysis and synthesis purification protocols (using Ethyl Acetate/Petroleum Ether), the solubility hierarchy is established as follows:

Solvent Class	Representative Solvents	Solubility Prediction	Mechanistic Rationale
Chlorinated	Dichloromethane (DCM), Chloroform	Very High	Strong dispersion forces; disruption of crystal lattice.
Polar Aprotic	Acetone, Ethyl Acetate, THF	High	Dipole-dipole interactions stabilize the ester functionality.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to High	Solvation is hindered slightly by internal H-bonding but driven by entropy.
Non-Polar	Toluene, Hexane, Heptane	Low to Moderate	Soluble at elevated temperatures; useful for recrystallization.
Aqueous	Water, Buffer (pH < 7)	Very Low (<0.35 mg/mL)	Hydrophobic aromatic ring and internal H-bond prevent hydration.

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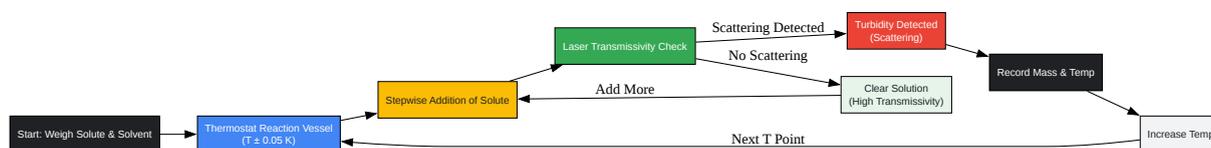
Critical Insight: Synthesis literature indicates this compound is synthesized in Methanol and purified using Ethyl Acetate/Petroleum Ether gradients, confirming high solubility in esters and alcohols.

Experimental Protocol: Laser Monitoring Method

To generate precise thermodynamic solubility data (Mole Fraction vs. Temperature), the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual endpoints.

Workflow Diagram

The following DOT diagram illustrates the automated solubility determination workflow.



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Figure 1: Logic flow for the Laser Monitoring Solubility Determination method.

Detailed Methodology

- Apparatus Setup: Use a jacketed glass vessel equipped with a magnetic stirrer and a laser transmissivity probe (e.g., 5 mW, 635 nm).
- Solvent Preparation: Gravimetrically dispense solvent (approx. 50 mL) into the vessel.
- Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Allow 30 minutes for thermal equilibrium.
- Titration: Add **Methyl 2-chloro-6-hydroxybenzoate** in small, weighed increments (e.g., 5-10 mg).
- Detection: Monitor the laser intensity passing through the solution.
 - High Intensity: Solid is fully dissolved.[1]
 - Intensity Drop: Persistent solid particles scatter light (Saturation Point).
- Calculation: Calculate the mole fraction solubility (

) using the mass of solute (
) and solvent (
) at the transition point.

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated to ensure consistency and allow for interpolation.

The Modified Apelblat Equation

The semi-empirical Apelblat model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical parameters derived from non-linear regression.

Interpretation of Parameters:

- Parameter B: Related to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with temperature).
- Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

From the Apelblat parameters, calculate the standard dissolution enthalpy (
) , entropy (
) , and Gibbs energy (
) :

Positive

and

values are expected, indicating the dissolution is entropy-driven.

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Sources

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